molecular formula C10H6BrFN4 B1400470 5-Amino-1-(2-bromo-5-fluorophenyl)-1H-pyrazole-4-carbonitrile CAS No. 1159678-45-1

5-Amino-1-(2-bromo-5-fluorophenyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B1400470
CAS No.: 1159678-45-1
M. Wt: 281.08 g/mol
InChI Key: JOWVHUXDTLQCBX-UHFFFAOYSA-N
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Description

5-Amino-1-(2-bromo-5-fluorophenyl)-1H-pyrazole-4-carbonitrile is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with bromo, fluoro, amino, and cyano groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-(2-bromo-5-fluorophenyl)-1H-pyrazole-4-carbonitrile typically involves multiple steps, starting with the preparation of the appropriate starting materials. One common synthetic route includes the reaction of 2-bromo-5-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, followed by cyclization with ethyl cyanoacetate in the presence of a base to yield the pyrazole ring.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction parameters, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alkoxides, under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: In biological research, 5-Amino-1-(2-bromo-5-fluorophenyl)-1H-pyrazole-4-carbonitrile has been studied for its potential biological activity. It may be used as a building block for the development of new drugs or as a probe in biochemical assays.

Medicine: The compound has shown promise in medicinal chemistry, where it can be used to create new therapeutic agents. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and stability make it suitable for various applications.

Mechanism of Action

The mechanism by which 5-Amino-1-(2-bromo-5-fluorophenyl)-1H-pyrazole-4-carbonitrile exerts its effects depends on its molecular targets and pathways involved. For example, in medicinal applications, it may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism can vary based on the context in which the compound is used.

Comparison with Similar Compounds

  • 1-(2-bromo-5-fluorophenyl)-1H-pyrazole-4-carbonitrile

  • 5-Amino-1-(2-bromo-4-fluorophenyl)-1H-pyrazole-4-carbonitrile

  • 5-Amino-1-(2-bromo-3-fluorophenyl)-1H-pyrazole-4-carbonitrile

Uniqueness: 5-Amino-1-(2-bromo-5-fluorophenyl)-1H-pyrazole-4-carbonitrile stands out due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. This uniqueness allows it to be used in applications where other similar compounds may not be as effective.

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Properties

IUPAC Name

5-amino-1-(2-bromo-5-fluorophenyl)pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrFN4/c11-8-2-1-7(12)3-9(8)16-10(14)6(4-13)5-15-16/h1-3,5H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOWVHUXDTLQCBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)N2C(=C(C=N2)C#N)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrFN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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